molecular formula C16H19N3O2S2 B2419042 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone CAS No. 2309751-82-2

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone

Cat. No.: B2419042
CAS No.: 2309751-82-2
M. Wt: 349.47
InChI Key: PJAZYVSNOLOAEC-UHFFFAOYSA-N
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Description

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone is a heterocyclic compound that features a thiadiazole ring, a piperidine ring, and an ethylthio-substituted phenyl group. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S2/c1-2-22-14-6-4-3-5-13(14)15(20)19-9-7-12(8-10-19)21-16-18-17-11-23-16/h3-6,11-12H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAZYVSNOLOAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NN=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

1,3,4-Thiadiazole Ring

  • Nucleophilic substitution : The sulfur atom in the thiadiazole ring participates in nucleophilic attacks. For example, the 2-position oxygen can be replaced by amines or thiols under basic conditions .

  • Electrophilic aromatic substitution : Electron-withdrawing substituents on the thiadiazole ring direct electrophiles to specific positions, enabling halogenation or nitration .

Ethylthio Group

  • Oxidation : The ethylthio (-S-Et) group oxidizes to sulfoxide (-SO-Et) or sulfone (-SO₂-Et) using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

  • Alkylation/arylation : The sulfur atom acts as a nucleophile, reacting with alkyl halides or aryl boronic acids in cross-coupling reactions .

Piperidine Ring

  • Ring-opening : Under acidic conditions, the piperidine ring undergoes protonation and cleavage to form linear amines .

  • N-Functionalization : The nitrogen atom reacts with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides .

Comparative Reactivity of Analogous Compounds

Compound ClassKey Functional GroupsNotable ReactionsBiological Activity
1,3,4-ThiadiazolesThiadiazole ring, -NH₂Cyclization, nucleophilic substitutionAntimicrobial, anticancer
Piperidine derivativesPiperidine, -OH/-O-Ring-opening, N-acylationNeuroprotective
Ethylthio-substituted-S-Et, aryl groupOxidation, cross-couplingAntioxidant

Key Research Findings

  • Synthetic optimization : PPE-mediated one-pot synthesis reduces toxic byproducts (e.g., POCl₃ avoidance) and improves yields by 15–20% compared to traditional methods .

  • Structure-activity relationship (SAR) :

    • Electron-donating groups on the phenyl ring enhance antibacterial potency .

    • Bulky substituents on the piperidine ring reduce metabolic degradation .

  • Stability : The compound degrades under UV light (λ = 254 nm), forming a sulfone derivative as the primary photoproduct.

Future Research Directions

  • Catalytic asymmetric synthesis : Explore chiral catalysts to access enantiomerically pure forms for enhanced pharmacological profiles.

  • Mechanistic studies : Use DFT calculations to map reaction pathways for sulfur-centered oxidations.

  • In vivo efficacy : Evaluate toxicity and pharmacokinetics in animal models to validate therapeutic potential .

Scientific Research Applications

Structural Characteristics

This compound features a complex structure comprising:

  • A piperidine ring , which is known for its role in various bioactive compounds.
  • A thiadiazole moiety , recognized for its diverse pharmacological activities.
  • An ethylthio-substituted phenyl group , which can enhance the compound's biological interactions.

The molecular formula of this compound is C14H16N4O2SC_{14}H_{16}N_{4}O_{2}S with a molecular weight of approximately 304.37 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. Research indicates that compounds with similar structural features can exhibit significant anti-proliferative effects against various cancer cell lines. For instance, derivatives of thiadiazoles have shown promising results in inhibiting the growth of LoVo and MCF-7 cancer cells through mechanisms such as apoptosis induction and cell cycle modulation .

Antimicrobial Properties

The presence of the thiadiazole ring suggests potential antimicrobial activity. Similar compounds have been reported to possess antibacterial properties, warranting further investigation into the efficacy of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone against specific bacterial strains .

Anti-inflammatory Effects

Thiadiazole derivatives are also known for their anti-inflammatory properties. The structural motifs present in this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for further exploration in inflammatory disease models .

Case Study 1: Anticancer Evaluation

A study synthesized a series of thiadiazole derivatives and evaluated their anticancer activity using cell viability assays on LoVo and MCF-7 cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 2.44 µM against LoVo cells, suggesting strong anticancer potential .

Case Study 2: Antimicrobial Screening

In another study focusing on the antimicrobial properties of thiadiazole-containing compounds, researchers investigated their effectiveness against various bacterial strains. While specific data on this compound is limited, preliminary findings indicate a need for further exploration into its antimicrobial efficacy .

Mechanism of Action

The mechanism of action of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone involves its interaction with various molecular targets:

Comparison with Similar Compounds

Biological Activity

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone is a synthetic organic molecule that combines various functional groups, notably the 1,3,4-thiadiazole ring and piperidine moiety. These structural features suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, drawing from diverse research studies and findings.

Structural Characteristics

The compound's structure can be broken down into three main components:

  • Thiadiazole Ring : Known for its broad biological activity spectrum, including antimicrobial and anti-inflammatory properties.
  • Piperidine Group : Commonly used in drug design due to its ability to modulate biological activity.
  • Ethylthio-substituted Phenyl Group : This moiety may contribute to the compound's lipophilicity and overall pharmacological profile.

Antimicrobial Properties

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial effects. For instance:

  • Antibacterial Activity : Studies have shown that thiadiazoles can inhibit various bacterial strains, suggesting that our compound may have similar effects . Further investigation is needed to determine its efficacy against specific pathogens.

Anti-inflammatory Effects

The presence of the thiadiazole ring is associated with anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, potentially making this compound a candidate for treating inflammatory diseases .

Anticancer Potential

Thiadiazoles are increasingly recognized for their anticancer activities. The unique structural features of this compound may enhance its effectiveness as an anticancer agent by targeting specific cellular pathways involved in tumor growth and metastasis .

The biological activity of thiadiazole-containing compounds is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Thiadiazoles can act as enzyme inhibitors, affecting metabolic pathways critical for pathogen survival or cancer cell proliferation .
  • Receptor Modulation : The compound may also influence receptor activities that regulate inflammation and cellular growth.

Case Studies

Several studies have highlighted the biological potential of compounds similar to this compound:

StudyFindings
Demonstrated antibacterial activity against Gram-positive bacteria.
Reported anti-inflammatory effects in animal models.
Showed promise as an anticancer agent in vitro with low toxicity profiles.

Synthesis Methods

The synthesis of this compound can be achieved through established methods:

  • Formation of Thiadiazole Ring : Cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
  • Piperidine Attachment : Nucleophilic substitution where piperidine reacts with a suitable leaving group on the thiadiazole.
  • Phenyl Substitution : Electrophilic aromatic substitution introduces the ethylthio group onto the phenyl ring.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone with high yield and purity?

  • Methodological Answer :

  • Step 1 : Use a multi-step approach: (i) Synthesize the 1,3,4-thiadiazole core via cyclization of hydrazine derivatives with carbon disulfide or Lawesson’s reagent under reflux (ethanol, 6–8 hours) . (ii) Introduce the piperidinyloxy moiety through nucleophilic substitution (e.g., reacting 4-hydroxypiperidine with 2-chloro-1,3,4-thiadiazole in DMF at 80°C) . (iii) Couple the intermediate with 2-(ethylthio)benzoyl chloride via a Friedel-Crafts acylation (AlCl₃ catalyst, dichloromethane, 0°C to RT) .
  • Critical Parameters :
  • Solvent choice (ethanol for cyclization; DMF for substitutions) .
  • Catalyst selection (triethylamine for pH control; AlCl₃ for acylation) .
  • Yield Optimization : Recrystallize intermediates from ethanol or methanol to remove impurities .

Table 1 : Reaction Conditions from Comparable Syntheses

StepSolventCatalystTemperatureYield (%)Reference
Thiadiazole formationEthanolNoneReflux65–75
Piperidinyloxy couplingDMFK₂CO₃80°C70–80
AcylationDCMAlCl₃0°C → RT60–70

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H/¹³C NMR : Confirm the piperidine ring (δ 2.5–3.5 ppm for CH₂ groups) and thiadiazole protons (δ 8.1–8.3 ppm). Compare with published shifts for similar thiadiazole-piperidine hybrids .
  • IR Spectroscopy : Identify key functional groups (C=O stretch at ~1680 cm⁻¹; C-S stretch at ~680 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect molecular ion peaks (e.g., [M+H]⁺) .

Q. What strategies are recommended to improve the stability of this compound under varying pH, temperature, and solvent conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours). Thiadiazole rings are prone to hydrolysis under acidic conditions; stabilize with lyophilization or inert packaging .
  • Thermal Stability : Use DSC/TGA to identify decomposition temperatures (>200°C typical for thiadiazoles). Store at –20°C in amber vials .
  • Solvent Compatibility : Avoid DMSO if prolonged storage is required; use methanol or acetonitrile for solutions .

Advanced Research Questions

Q. What reaction mechanisms are proposed for the formation of the 1,3,4-thiadiazole ring in this compound, and how do reaction parameters influence regioselectivity?

  • Methodological Answer :

  • Mechanism : The thiadiazole core forms via cyclization of thiosemicarbazide derivatives under acidic or oxidative conditions. Lawesson’s reagent promotes sulfur incorporation, while hydrazine hydrate facilitates cyclodehydration .
  • Regioselectivity Control :
  • Temperature : Higher temps (>100°C) favor 1,3,4-thiadiazole over 1,2,4-isomers.
  • Substituents : Electron-withdrawing groups on the precursor direct cyclization to the 2-position .

Q. How can molecular docking studies be designed to evaluate the biological potential of this compound, and what computational parameters are critical for accurate predictions?

  • Methodological Answer :

  • Software : Use AutoDock Vina or Schrödinger Suite for docking.
  • Parameters :
  • Grid Box Size : Encompass the active site (e.g., 20 ų for kinase targets).
  • Scoring Functions : Prioritize MM-GBSA for binding affinity estimates .
  • Validation : Cross-reference docking poses with crystallographic data (e.g., PDB entries for thiadiazole-protein complexes) .

Q. When encountering discrepancies in spectral data (e.g., NMR shifts or IR stretches) between synthesized batches, what systematic approaches should be employed to identify and resolve these inconsistencies?

  • Methodological Answer :

  • Step 1 : Re-run NMR with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to confirm solvent-induced shifts .
  • Step 2 : Perform HSQC/HMBC to resolve overlapping signals in complex regions (e.g., piperidine CH₂ vs. thiadiazole protons) .
  • Step 3 : Use LC-MS to detect trace impurities (e.g., unreacted starting materials) affecting IR stretches .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of thiadiazole-piperidine hybrids?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) from studies in PubChem or peer-reviewed journals .
  • Dose-Response Validation : Replicate key experiments with standardized protocols (e.g., MTT assay at 48 hours) to isolate compound-specific effects .

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